molecular formula C9H11BrO3 B1284500 (4-Bromo-2,5-dimethoxyphenyl)methanol CAS No. 87050-61-1

(4-Bromo-2,5-dimethoxyphenyl)methanol

Cat. No. B1284500
CAS RN: 87050-61-1
M. Wt: 247.09 g/mol
InChI Key: FBDDSLYEUYOKFL-UHFFFAOYSA-N
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Description

“(4-Bromo-2,5-dimethoxyphenyl)methanol” is a chemical compound with the CAS Number: 87050-61-1 and a molecular weight of 247.09 . It has a linear formula of C9H11BrO3 . The IUPAC name for this compound is (4-bromo-2,5-dimethoxyphenyl)methanol .


Molecular Structure Analysis

The InChI code for “(4-Bromo-2,5-dimethoxyphenyl)methanol” is 1S/C9H11BrO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4,11H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“(4-Bromo-2,5-dimethoxyphenyl)methanol” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Carbonic Anhydrase Inhibition

A study by Balaydın et al. (2012) explored the carbonic anhydrase inhibitory properties of novel bromophenols, including derivatives of (4-Bromo-2,5-dimethoxyphenyl)methanol. These compounds demonstrated capacities to inhibit human cytosolic carbonic anhydrase II, suggesting potential for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Synthesis and Characterization

Çetinkaya et al. (2011) investigated the bromination of (3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, leading to the synthesis of several new bromophenol derivatives. This study highlights the importance of selective O-demethylation in bromination reactions (Çetinkaya et al., 2011).

Total Synthesis of Biologically Active Compounds

Akbaba et al. (2010) reported the first total synthesis of a natural product derived from (4-Bromo-2,5-dimethoxyphenyl)methanol. The synthesis involved methoxymethyl-substituted aryl methyl ethers, suggesting potential in the development of biologically active compounds (Akbaba et al., 2010).

Novel Bromophenol Derivatives and Enzyme Inhibition

Oztaskin et al. (2022) synthesized new bromophenol derivatives from (2-bromo-4,5-dimethoxyphenyl)methanol. These compounds were tested for their inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase, indicating potential applications in treating neurological disorders (Oztaskin et al., 2022).

Safety and Hazards

“(4-Bromo-2,5-dimethoxyphenyl)methanol” is classified under the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound should be handled with appropriate personal protective equipment, and any spillage or leakage should be contained to prevent environmental contamination .

properties

IUPAC Name

(4-bromo-2,5-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDDSLYEUYOKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CO)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588104
Record name (4-Bromo-2,5-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87050-61-1
Record name (4-Bromo-2,5-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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